2-Methoxy-N-(3-(methoxymethyl)phenyl)acetamide
Description
2-Methoxy-N-(3-(methoxymethyl)phenyl)acetamide is an acetamide derivative featuring a methoxy group at the 2-position of the acetamide backbone and a methoxymethyl substituent at the 3-position of the phenyl ring (Figure 1).
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methoxy-N-[3-(methoxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO3/c1-14-7-9-4-3-5-10(6-9)12-11(13)8-15-2/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI Key |
XUQAYCZLOSBQCW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(methoxymethyl)phenyl)acetamide typically involves the reaction of 3-(methoxymethyl)aniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3-(methoxymethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-(3-(methoxymethyl)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-(3-(methoxymethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(3-(methoxymethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methoxymethyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The phenyl ring and acetamide backbone are common features among analogs. Key differences arise from substituents, which critically influence physical, chemical, and biological properties:
Table 1: Substituent Comparison
*Calculated from molecular formula C₁₁H₁₅NO₃.
- Electron-Donating vs.
- Heterocyclic Additions: Analogs like Oxadixyl (oxazolidinone) and ’s morpholine-containing compound introduce heterocycles, which often improve target selectivity or metabolic stability .
Physicochemical Properties
- Lipophilicity: Methoxymethyl and methoxy groups increase lipophilicity (logP ~1.5–2.5) compared to polar groups (e.g., amino in ). This enhances membrane permeability but may reduce aqueous solubility.
- Stability : Ether linkages (e.g., methoxymethyl) are generally hydrolytically stable, whereas ester-containing analogs () may exhibit pH-dependent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
